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4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Applications of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide in medicinal chemistry
Applications of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide in medicinal chemistry
An In-Depth Guide to the Applications and Methodologies of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide and Its Congeners
Introduction: The Strategic Importance of the Thiomorpholine 1,1-Dioxide Moiety
In the landscape of contemporary drug discovery, the thiomorpholine 1,1-dioxide scaffold has emerged as a privileged structural motif.[1] Its multifaceted roles and diverse physiological activities have rendered it an indispensable component in the pharmacophore of numerous therapeutic agents.[1] This guide delves into the medicinal chemistry applications of this versatile scaffold, with a specific focus on the potential of 4-(4-bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide, a representative yet underexplored derivative. We will explore the unique physicochemical properties imparted by the thiomorpholine 1,1-dioxide core, its role in the design of enzyme inhibitors, and provide detailed protocols for its synthesis and potential biological evaluation.
The thiomorpholine 1,1-dioxide moiety is frequently employed as a bioisostere for other cyclic amines, such as morpholine or piperazine.[2] Its true value, however, lies in the distinct advantages conferred by the sulfone group. The two oxygen atoms act as potent hydrogen bond acceptors, which can significantly enhance the aqueous solubility of parent molecules—a critical parameter in drug development.[2] Furthermore, the sulfone group is generally resistant to metabolic degradation, thereby improving the in vivo stability and pharmacokinetic profile of drug candidates.[2] The electron-withdrawing nature of the sulfone also modulates the basicity of the secondary amine, a feature that can be fine-tuned to optimize interactions with biological targets.[2][3]
Physicochemical Properties and Their Implications for Drug Design
The incorporation of the thiomorpholine 1,1-dioxide scaffold into a drug candidate can profoundly influence its pharmacological properties. A summary of these key characteristics is presented below.
| Property | Influence of Thiomorpholine 1,1-Dioxide | Reference |
| Solubility | The sulfone group's hydrogen bond accepting capacity generally improves aqueous solubility. | [2] |
| Metabolic Stability | The sulfone moiety is typically resistant to metabolic breakdown, enhancing the molecule's half-life. | [2] |
| Basicity (pKa) | The electron-withdrawing sulfone group lowers the pKa of the amine (approx. 5.4), reducing its basicity compared to morpholine or piperazine. | [2][3] |
| Lipophilicity | The sulfur atom can increase lipophilicity compared to its morpholine analogue, which can be advantageous for cell permeability. | [4] |
| Target Interactions | The sulfone group can form strong, non-covalent interactions (e.g., hydrogen bonds) with amino acid residues in enzyme active sites. | [2] |
Therapeutic Applications: A Scaffold for Innovation
Derivatives of thiomorpholine 1,1-dioxide have been investigated across a wide spectrum of therapeutic areas, underscoring the scaffold's versatility.
Enzyme Inhibition
The ability of the sulfone group to engage in robust hydrogen bonding makes the thiomorpholine 1,1-dioxide scaffold particularly well-suited for the design of enzyme inhibitors.[2] By orienting functional groups into the active site of an enzyme, this scaffold can serve as a rigid anchor to enhance binding affinity and selectivity.
Antimicrobial and Antifungal Agents
The thiomorpholine core is a constituent of various compounds explored for their antimicrobial and antifungal properties.[4] The introduction of a bromo- and fluoro-substituted benzyl group, as in our topic compound, could further enhance this activity. Halogenated compounds are known to possess potent anti-infective properties, often by disrupting microbial membranes or interfering with essential cellular processes.[5][6] Specifically, the 4-bromophenyl moiety has been shown to contribute to the antibacterial potential of semicarbazide derivatives.[7]
Central Nervous System (CNS) Disorders
Substituted morpholine and thiomorpholine derivatives have been patented for their activity on the central nervous system, including potential applications as antidepressant and antiemetic agents.[8][9][10]
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
This protocol outlines a general method for the N-alkylation of thiomorpholine 1,1-dioxide, adapted for the synthesis of the title compound. This procedure is based on standard nucleophilic substitution reactions.[11]
Materials:
-
Thiomorpholine 1,1-dioxide
-
4-Bromo-3-fluorobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiomorpholine 1,1-dioxide (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile (50 mL) to the flask and stir the suspension at room temperature for 10 minutes.
-
Addition of Electrophile: Add 4-bromo-3-fluorobenzyl bromide (1.0 equivalent) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 82°C). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the purified 4-(4-bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method to assess the antibacterial activity of the synthesized compound.
Materials:
-
Synthesized 4-(4-bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth with DMSO)
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in MHB in a 96-well plate to achieve a range of final concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound, the positive control, and the negative control.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Diagram of MIC Determination Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The thiomorpholine 1,1-dioxide scaffold is a cornerstone in the design of novel therapeutic agents, offering a favorable combination of physicochemical and pharmacological properties. While 4-(4-bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide itself is not extensively characterized in the public domain, its structural components suggest significant potential, particularly in the development of enzyme inhibitors and anti-infective agents. The protocols provided herein offer a robust framework for the synthesis and preliminary biological evaluation of this and related compounds, paving the way for further exploration and optimization in drug discovery programs. Future research should focus on elucidating the specific biological targets of such derivatives and exploring their structure-activity relationships to unlock their full therapeutic potential.
References
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LOCKSS. (n.d.). AMINOMETHYL-4-(4-FLU0ROBENZYL)MORPHOLINE. Retrieved from [Link]
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PubChem. (n.d.). Substituted morpholine derivatives and compositions - Patent US-4229449-A. Retrieved from [Link]
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ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]
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PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]
- Google Patents. (n.d.). TW449588B - Substituted morpholine derivatives and their use as tachykinin antagonists.
- Google Patents. (n.d.). CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof.
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Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]
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Googleapis.com. (2001). (12) United States Patent. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Retrieved from [Link]
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MDPI. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved from [Link]
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2026). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. Retrieved from [Link]
-
PubMed. (1996). Biological Activity of 4-(4-bromophenyl)-thiosemicarbazide. Retrieved from [Link]
-
ijabpt.com. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Retrieved from [Link]
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MDPI. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
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Semantic Scholar. (2022). Production of Bioactive Compounds with Broad Spectrum Bactericidal Action, Bio-Film Inhibition and Antilarval Potential by the S. Retrieved from [Link]
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PLOS One. (2014). Chitinases Are Negative Regulators of Francisella novicida Biofilms. Retrieved from [Link]
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The Pharmaceutical Society of Japan. (2023). Chem. Pharm. Bull. Vol. 71 No. 3. Retrieved from [Link]
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NextSDS. (n.d.). 4-(4-BROMOBENZYL)THIOMORPHOLINE — Chemical Substance Information. Retrieved from [Link]
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AMERICAN ELEMENTS®. (n.d.). Enzymes & Inhibitors. Retrieved from [Link]
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PMC. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]
-
MDPI. (2026). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. Retrieved from [Link]
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Application Note: 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide in Advanced Scaffold Synthesis
Application Note: 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide in Advanced Scaffold Synthesis
Executive Summary
In modern drug discovery, the strategic selection of chemical building blocks dictates not only the synthetic tractability of a scaffold but also its ultimate pharmacokinetic (PK) and pharmacodynamic (PD) success. 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide (CAS: 1973485-27-6 / 2159878-25-6)[1] has emerged as a privileged intermediate. By integrating a versatile cross-coupling handle, a conformationally restrictive element, and a polarity-tuning bioisostere, this molecule serves as a cornerstone for developing advanced therapeutics, including kinase inhibitors and GPCR modulators.
This guide details the physicochemical rationale behind utilizing this specific building block and provides a self-validating, field-tested protocol for its functionalization via Palladium-catalyzed cross-coupling[2].
Physicochemical & Structural Rationale
As an Application Scientist, I approach building blocks not just as reactive entities, but as functional modules that solve specific biological design problems. The architecture of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide is intentionally designed to address three common medicinal chemistry hurdles:
-
The Thiomorpholine 1,1-Dioxide Core (Toxicity Mitigation): While piperazine and morpholine are ubiquitous, the thiomorpholine 1,1-dioxide moiety provides strong hydrogen-bond acceptor properties (via the sulfone) without the high basicity of secondary/tertiary amines. This lower basicity drastically reduces hERG channel blockade liability—a primary cause of cardiotoxicity. Furthermore, the sulfone group lowers the overall lipophilicity (logP), improving aqueous solubility and mitigating safety hazards[3].
-
The Aryl Fluoride (Metabolic & Conformational Control): The fluorine atom situated ortho to the reactive bromide serves a dual purpose. Electronically, it lowers the electron density of the ring, accelerating the oxidative addition step during Pd-catalysis. Sterically, once the biaryl bond is formed, the fluorine forces the adjacent aromatic rings out of coplanarity. This non-planar "twisted" conformation prevents the formation of flat, poorly soluble "brick dust" molecules and increases target selectivity.
-
The Aryl Bromide (Synthetic Versatility): The bromine atom is perfectly primed for late-stage functionalization, enabling rapid analog generation via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings[2].
Structural rationale and reactivity domains of the building block.
Quantitative Data: Cross-Coupling Optimization
To maximize the utility of this building block, the reaction conditions must be carefully tuned. The lipophilic nature of the bromofluorobenzyl core paired with the polar sulfone requires a balanced solvent system. Below is a summary of quantitative optimization data for the Suzuki-Miyaura coupling of this scaffold with a standard aryl boronic acid.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Causality & Observation |
| 1 | Pd(PPh 3 ) 4 | Na 2 CO 3 | Toluene/H 2 O | 100 | 45 | Poor solubility of the thiomorpholine core in toluene limits the reaction rate. |
| 2 | Pd(dppf)Cl 2 | K 2 CO 3 | Dioxane/H 2 O | 90 | 88 | Bidentate ligand prevents catalyst deactivation; dioxane ensures core solubility. |
| 3 | XPhos Pd G2 | K 3 PO 4 | THF/H 2 O | 80 | 92 | Highly active precatalyst accelerates oxidative addition at lower temperatures. |
| 4 | Pd(OAc) 2 / SPhos | Cs 2 CO 3 | DMF/H 2 O | 100 | 75 | Strong base and high heat induced degradation of sensitive boronic acids. |
Experimental Protocol: Suzuki-Miyaura Functionalization
The following protocol utilizes the optimized conditions (Entry 2) to ensure high-fidelity coupling. Every step is designed with a specific mechanistic purpose to guarantee reproducibility.
Optimized step-by-step workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
Step 1: Reagent Assembly
-
Action: To a 20 mL microwave vial or Schlenk flask, add 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and K 2 CO 3 (3.0 eq, 1.5 mmol).
-
Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions. K 2 CO 3 is selected as the base because it provides the optimal basicity for the transmetalation step without causing degradation of the substrate.
Step 2: Solvent Degassing (Critical Step)
-
Action: Add a mixture of 1,4-Dioxane and H 2 O (4:1 v/v, 5.0 mL). Submerge a long needle into the solvent and sparge with dry Nitrogen or Argon gas for exactly 10 minutes.
-
Causality: Oxygen insertion into the active Pd(0) species leads to the formation of inactive Pd(II) peroxo complexes, permanently halting the catalytic cycle. The biphasic solvent system is necessary because the organic phase (dioxane) solubilizes the lipophilic scaffold, while the aqueous phase dissolves the inorganic base.
Step 3: Catalyst Addition
-
Action: Quickly remove the sparging needle, add Pd(dppf)Cl 2 (0.05 eq, 5 mol%), and immediately seal the vessel under an inert atmosphere.
-
Causality: Pd(dppf)Cl 2 is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents premature catalyst precipitation (Pd black formation).
Step 4: Reaction Execution
-
Action: Heat the sealed vessel in an oil bath or heating block at 90 °C for 4 to 12 hours with vigorous stirring (800 rpm).
-
Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base and the organic substrate phases, ensuring efficient transmetalation.
Step 5: Self-Validating LC-MS Check
-
Action: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.
-
Self-Validation Logic: Do not rely solely on UV absorption. Look specifically at the mass spectrum of the starting material peak. The starting bromide exhibits a characteristic 1:1 isotopic doublet (M / M+2) due to the nearly equal natural abundance of 79 Br and 81 Br. The reaction is only complete when this distinct 1:1 doublet is entirely consumed and replaced by the expected product mass.
Step 6: Workup and Purification
-
Action: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
References
- where to buy Thiomorpholines - Chemenu Source: Chemenu URL
- Source: thiomorpholine.
- Source: National Institutes of Health (NIH)
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Application Note: Optimization of Solvent Systems for 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide in Biological Assays
Application Note: Optimization of Solvent Systems for 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide in Biological Assays
Executive Summary
4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide (MW ≈ 322.2 g/mol ) is a structurally complex small molecule frequently utilized as a bioactive building block in drug discovery. The molecule presents a distinct solubility dichotomy: it features a polar thiomorpholine 1,1-dioxide core coupled with a highly lipophilic 4-bromo-3-fluorobenzyl moiety. This structural opposition makes purely aqueous solubilization nearly impossible, leading to rapid precipitation in biological assays.
As a Senior Application Scientist, I have designed this protocol guide to provide field-proven, self-validating methodologies for solubilizing this compound. By understanding the thermodynamic interactions between the compound's functional groups and specific excipients, researchers can ensure optimal bioavailability, prevent artifactual data, and maintain assay reproducibility.
Physicochemical Profiling & Solvent Rationale
To select the appropriate solvent system, we must first deconstruct the molecule's physicochemical properties and understand the causality behind its solubility behavior:
-
The Sulfone Core (Hydrogen Bond Acceptor): The thiomorpholine 1,1-dioxide ring contains a sulfone group. The two oxygen atoms bonded to the sulfur act as strong hydrogen bond acceptors, which significantly improves the compound's baseline polarity and potential for aqueous interaction compared to unoxidized thiomorpholine derivatives[1].
-
The Halogenated Benzyl Group (Hydrophobic Driver): The 4-bromo-3-fluorobenzyl group introduces substantial steric bulk and lipophilicity. Halogens (bromine and fluorine) dramatically increase the partition coefficient (LogP), driving the molecule to aggregate in aqueous environments via hydrophobic interactions.
-
Solvent Causality: Because the lipophilic forces overpower the hydrogen-bonding capacity of the sulfone group in pure water, an amphiphilic solvent is required. Dimethyl sulfoxide (DMSO) is the gold standard here; its non-polar methyl groups disrupt the crystalline lattice of the halogenated benzyl ring, while its highly polar sulfoxide domain solvates the sulfone core[2]. For in vivo applications, DMSO alone is too toxic, necessitating the use of co-solvents like PEG400 and Tween-80 to create a thermodynamically stable microemulsion that prevents the drug from "crashing out" in the bloodstream[3].
Recommended Solvent Systems
The following table summarizes the optimized solvent systems based on the assay phase. All quantitative data is structured to balance maximum compound solubility with minimum biological toxicity.
| Assay Type | Recommended Solvent System | Max Final Concentration | Mechanistic Rationale |
| Primary Stock | 100% Anhydrous DMSO | 10–50 mM | Complete disruption of the crystal lattice; long-term stability at -20°C. |
| In Vitro Cell Culture | Culture Media with ≤ 0.1% DMSO | 10–50 µM | Prevents compound precipitation while remaining well below the 0.5% DMSO cytotoxicity threshold[4]. |
| In Vivo Dosing (IV/IP/PO) | 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline | 2–10 mg/mL | PEG400 acts as a co-surfactant; Tween-80 forms protective micelles around the lipophilic core[3]. |
Step-by-Step Solubilization Protocols
Every protocol below is designed as a self-validating system , ensuring that the physical state of the compound is verified before proceeding to biological testing.
Protocol A: Preparation of 10 mM In Vitro Master Stock
-
Weighing: Weigh exactly 3.22 mg of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide into a sterile, amber glass vial.
-
Primary Dissolution: Add 1.0 mL of cell-culture grade, anhydrous DMSO.
-
Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes. The thermal energy helps overcome the enthalpy of solution.
-
System Validation: Inspect the vial under 10x magnification. The solution must be completely optically clear. The presence of micro-crystals indicates incomplete solvation; do not proceed until clear.
-
Assay Dilution: Dilute the stock 1:1000 in pre-warmed (37°C) culture media immediately before treating cells. This maintains a final DMSO concentration of 0.1%, which is critical to prevent baseline cytotoxicity and artifactual cell death[4].
Protocol B: Preparation of In Vivo Dosing Solution (The 10/40/5/45 Rule)
Critical Note: This formulation must be prepared fresh. Excipients MUST be added in the exact sequential order described to prevent the lipophilic compound from crashing out.
-
Step 1 (Solubilization): Add 10% (by volume) of DMSO to the pre-weighed compound. Vortex until completely dissolved.
-
Step 2 (Co-solvent Stabilization): Add 40% (by volume) of PEG400. Vortex thoroughly. PEG400 acts as a co-solvent, lowering the dielectric constant of the mixture to stabilize the hydrophobic bromofluorobenzyl group[3].
-
Step 3 (Micelle Formation): Add 5% (by volume) of Tween-80. Sonicate for 2 minutes. Tween-80 is a non-ionic surfactant that forms micelles, encapsulating the drug and lowering interfacial tension.
-
Step 4 (Aqueous Phase): Dropwise, add 45% (by volume) of sterile 0.9% Saline while continuously vortexing. The slow addition prevents localized zones of high polarity that trigger precipitation.
-
System Validation: The final solution should be completely clear or slightly opalescent. Check for precipitation via Dynamic Light Scattering (DLS) or visual inspection. If it appears milky or cloudy, the compound has precipitated, and the formulation must be discarded.
Experimental Workflows & Assay Integration
The following diagrams illustrate the logical progression of compound formulation and its subsequent mechanistic integration into biological assays.
Decision tree for formulating 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide.
Mechanistic workflow of the solubilized compound interacting with cellular targets.
Troubleshooting & Quality Control
-
Issue: Compound precipitates immediately upon addition to cell culture media.
-
Causality: The highly lipophilic 4-bromo-3-fluorobenzyl group aggregates rapidly due to the sudden thermodynamic shock of an aqueous environment.
-
Solution: Pre-warm the culture media to 37°C before adding the DMSO stock. Ensure rapid, turbulent mixing (pipetting up and down). If precipitation persists, introduce a carrier protein like Bovine Serum Albumin (BSA) into the media to act as a hydrophobic sink.
-
-
Issue: High background toxicity or morphological changes in control wells.
-
Causality: The DMSO concentration has exceeded the cellular tolerance threshold, stripping lipids from the cell membrane.
-
Solution: Strictly maintain the final DMSO concentration at ≤ 0.5% (ideally 0.1%)[4]. Use a more highly concentrated primary stock (e.g., 50 mM instead of 10 mM) to reduce the absolute volume of DMSO transferred to the media.
-
References
-
PubChem. "Thiomorpholine 1,1-dioxide - CID 6484228". National Center for Biotechnology Information.[Link]
-
MDPI. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics". Pharmaceutics. [Link]
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- 2. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 4. Norglaucine hydrochloride | 39945-41-0 | Benchchem [benchchem.com]
Formulating 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide for cell culture studies
Formulating 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide for cell culture studies
An authoritative guide for researchers, scientists, and drug development professionals on the formulation and application of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide in in vitro models.
Executive Summary & Physicochemical Rationale
4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide (Molecular Weight: ~304.20 g/mol ) is a specialized heterocyclic small molecule frequently utilized as an intermediate or targeted inhibitor in pharmacological research. Structurally, the compound features a highly lipophilic halogenated benzyl ring (bromo and fluoro substitutions) coupled to a thiomorpholine 1,1-dioxide (sulfone) moiety.
While the sulfone group provides localized polarity, the dominant hydrophobic bulk of the molecule renders it practically insoluble in purely aqueous environments. Therefore, direct introduction into cell culture media inevitably leads to micro-precipitation, rendering the compound biologically unavailable and generating false-negative assay results. To overcome this, the compound must be formulated using a master stock in a highly polar aprotic solvent—universally, Dimethyl Sulfoxide (DMSO)—followed by a highly controlled, step-wise dilution strategy.
Quantitative Formulation Parameters
Summarizing the critical parameters ensures a standardized approach to formulation, minimizing batch-to-batch variability in cellular assays.
| Parameter | Recommended Value | Mechanistic Rationale |
| Molecular Weight | ~304.20 g/mol | Baseline for all molarity and dilution calculations. |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Overcomes the high lipophilicity of the halogenated benzyl ring. |
| Master Stock Conc. | 10 mM to 50 mM | Enables a >1000x dilution factor to reach standard nanomolar/micromolar working concentrations. |
| Max Final DMSO (v/v) | ≤ 0.1% | Prevents solvent-induced cytotoxicity and off-target transcriptomic artifacts[1][2]. |
| Storage Conditions | -20°C to -80°C (Aliquoted) | Prevents freeze-thaw degradation and atmospheric moisture absorption. |
Formulation Workflows & Logical Frameworks
The formulation process is not merely a physical mixing of components; it is a self-validating system designed to preserve molecular integrity while maximizing cellular bioavailability.
Small molecule formulation workflow from solid compound to cell culture application.
Navigating the DMSO Toxicity Threshold
When transitioning from a DMSO stock to an aqueous cell culture medium (e.g., DMEM, RPMI), the final concentration of DMSO must be strictly controlled. Literature consensus and field experience dictate that DMSO concentrations should remain below 0.1% (v/v) for most cell lines[1][3]. While robust cell lines (e.g., HepG2) may tolerate up to 0.2% or 0.5% before exhibiting significant viability reduction[2], minimizing DMSO exposure is a critical control. Exceeding this threshold can induce spontaneous differentiation, alter membrane permeability, and trigger apoptosis, thereby confounding the pharmacological effects of the thiomorpholine derivative.
Logical decision tree for preventing precipitation and DMSO-induced cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of the 10 mM Master Stock
Causality Note: Using anhydrous, cell-culture grade DMSO is mandatory. Standard benchtop DMSO rapidly absorbs atmospheric moisture, which will prematurely introduce water into the stock, leading to compound degradation and precipitation.
-
Equilibration: Allow the lyophilized 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide powder to fully equilibrate to room temperature inside a desiccator before opening. This prevents condensation from forming on the cold powder.
-
Weighing: Accurately weigh the desired mass (e.g., 3.04 mg for 1 mL of 10 mM stock) using a microbalance. Transfer to a sterile, amber glass vial or a low-bind microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Homogenization: Vortex gently for 60 seconds. If the compound resists dissolution, sonicate in a room-temperature water bath for 2–5 minutes.
-
Visual Validation: Hold the tube against a light source. The solution must be 100% optically clear with no refractive particulate matter.
-
Aliquoting & Storage: Dispense into 20 µL to 50 µL single-use aliquots. Purge the headspace of the tubes with Argon gas to displace oxygen, cap tightly, and store at -80°C.
Protocol 2: Step-Wise Dilution for Cell Culture Assays
Causality Note: Never add a highly concentrated DMSO stock directly into a large volume of cold cell culture media. The sudden shift in dielectric constant and temperature will cause immediate thermal shock and micro-precipitation.
-
Media Preparation: Pre-warm the target cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath. The presence of serum proteins (like BSA in FBS) acts as a carrier, significantly aiding in the solubility of lipophilic small molecules.
-
Intermediate Dilution: Create a 100x intermediate stock. For example, to achieve a final well concentration of 10 µM, first dilute the 10 mM DMSO stock 1:100 in pre-warmed media to create a 100 µM intermediate solution.
-
Action: Pipette the DMSO stock directly into the liquid vortex of the media while swirling, ensuring rapid dispersal.
-
-
Final Dosing: Dilute the intermediate solution 1:10 into the final culture wells (e.g., adding 10 µL of intermediate to 90 µL of media in a 96-well plate).
-
Vehicle Control Validation: Always prepare a vehicle control well containing the exact same final concentration of DMSO (e.g., 0.1%) without the active compound to normalize baseline cell viability[3].
Protocol 3: Quality Control via Nephelometry
To ensure the trustworthiness of your high-throughput screening data, solubility should be empirically verified. Laser nephelometry is the gold standard for detecting sub-visual precipitation of small molecules in aqueous formulations[4].
-
Transfer 100 µL of the final dosed media into a clear-bottom 96-well plate.
-
Measure light scattering using a nephelometer.
-
Compare the scattering index of the compound-dosed well against the vehicle-control well. A significant spike in scattering indicates micro-precipitation, signaling that the compound concentration has exceeded its kinetic solubility limit in that specific media.
References
- ResearchGate Contributors. (2013). Does anybody know what is the safe solution of DMSO for cell cultures?
- Reddit r/labrats Community. (2024).
- Semantic Scholar / ASM Science Journal. (2022). Determining the Population Doubling Time of HepG2 and Huh-7 Cells and the Toxic Effect of Dimethyl Sulfoxide (DMSO). Semantic Scholar.
- Caldwell, G. W., et al. (2014). Small Molecule Formulation Screening Strategies in Drug Discovery.
Sources
Technical Notes & Optimization
Troubleshooting poor solubility of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide in DMSO
Troubleshooting poor solubility of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide in DMSO
Resolving Poor DMSO Solubility of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals overcome the specific solubility bottlenecks associated with 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide .
Poor solubility in dimethyl sulfoxide (DMSO) is a critical bottleneck in early drug discovery, frequently leading to false negatives in high-throughput screening (HTS) and erratic assay data[1],[2]. This guide breaks down the thermodynamic causality of the issue and provides self-validating, step-by-step protocols to ensure assay integrity.
Section 1: Mechanistic Root Cause Analysis (The "Why")
To troubleshoot a compound, we must first understand its structural thermodynamics. 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide is notoriously stubborn in solution due to a "perfect storm" of intermolecular forces:
-
High Crystal Lattice Energy: The compound features a thiomorpholine 1,1-dioxide ring. The sulfone ( −SO2 ) group is highly polar and acts as a strong hydrogen bond acceptor, rigidifying the molecule[3]. Simultaneously, the 4-bromo-3-fluorobenzyl moiety is highly lipophilic and planar. This promotes intense π−π stacking and halogen bonding in the solid state. Breaking this stable crystal lattice requires significant enthalpy.
-
Hygroscopic Degradation of Solvation Power: DMSO is an excellent polar aprotic solvent, but it is highly hygroscopic. When exposed to the atmosphere, it rapidly absorbs water. Even trace amounts of water drastically reduce DMSO's ability to solvate lipophilic benzyl groups, pushing the compound into a metastable supersaturated zone where it inevitably precipitates[4],[5].
Thermodynamic and environmental factors driving the precipitation of the target compound in DMSO.
Section 2: Step-by-Step Troubleshooting Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . You must prove the compound is in a true solution, not a micro-suspension, before proceeding to your assay.
Protocol A: The Heat-and-Sonicate Rescue (For Standard Assays)
Causality: Heat provides the kinetic energy required to overcome the thermodynamic barrier of the crystal lattice, while sonication physically disrupts micro-crystals.
-
Preparation: Weigh the dry powder into a glass vial (avoid plastics that may absorb lipophilic compounds).
-
Solvent Addition: Add strictly fresh, anhydrous DMSO (≤0.005% water). Do not use aged DMSO bottles stored on the benchtop.
-
Thermal Disruption: Place the vial in a water bath sonicator set to 40–50°C for 15 minutes[6].
-
Validation (Critical Step): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial under a stereomicroscope. If a microscopic white pellet is visible, the compound is only in suspension. If no pellet forms, you have achieved a true solution.
Protocol B: Solvent System Modification (Co-Solvents)
Causality: If Protocol A fails, the lattice energy exceeds the solvation capacity of pure DMSO. Introducing a co-solvent disrupts specific intermolecular forces (like halogen bonds) that DMSO cannot break alone.
-
Co-Solvent Selection: Add 5–10% (v/v) of N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) to your anhydrous DMSO[6]. Alternatively, oxetane-substituted sulfoxides have been proven to act as superior DMSO substitutes for highly crystalline organic molecules[7].
-
Mixing: Vortex vigorously for 60 seconds.
-
Validation: Repeat the centrifugation validation step from Protocol A.
Step-by-step self-validating workflow for solubilizing rigid halogenated compounds in DMSO.
Section 3: Quantitative Solubilization Data
The following table summarizes the expected performance of various solubilization strategies for this specific structural class based on empirical screening principles:
| Solubilization Strategy | Mechanism of Action | Estimated Max Solubility (mM) | Risk of Assay Interference |
| 100% DMSO (Aged/Wet) | Baseline (Hygroscopic degradation limits capacity) | < 1.0 mM | Low |
| 100% Anhydrous DMSO (Fresh) | Maximizes baseline polar aprotic solvation power | 5.0 - 10.0 mM | Low |
| DMSO + Heat (50°C) & Sonication | Overcomes kinetic barrier of crystal lattice | 10.0 - 20.0 mM | Low (if kept warm prior to assay) |
| DMSO + 10% NMP / DMF | Disrupts π -stacking & halogen bonding networks | 20.0 - 50.0 mM | Moderate (Dependent on cell line toxicity) |
Section 4: Frequently Asked Questions (FAQs)
Q: My compound dissolved perfectly on day one, but after storing it in the -20°C freezer, it precipitated and won't go back into solution. Why? A: You are experiencing the synergy between water uptake and freeze-thaw cycles[5]. When you open the vial, cold DMSO rapidly condenses atmospheric moisture. As you freeze the sample, the compound is forced through temperature gradients where its solubility drops exponentially, nucleating crystal growth. Worse, it often recrystallizes into a lower-energy, even less soluble polymorph. Solution: Aliquot your fresh DMSO stocks into single-use volumes and store them at room temperature in a desiccator, not the freezer.
Q: Can I just convert 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide into a hydrochloride salt to improve its aqueous/DMSO solubility? A: No. While salt formation is a standard trick for amines, it will not work here. The parent thiomorpholine 1,1-dioxide ring has a very low basic pKa of approximately 5.4 due to the strong electron-withdrawing effect of the adjacent sulfone group[3],[8]. Alkylating that nitrogen with a halogenated benzyl group further strips electron density, making the tertiary amine essentially non-basic (pKa < 4). Any hydrochloride salt you attempt to form will be thermodynamically unstable and will immediately hydrolyze back to the insoluble free base in aqueous media.
Q: The compound is dissolved in DMSO, but the moment I dilute it into my aqueous assay buffer, it crashes out. How do I prevent this? A: This is known as "solvent-shift precipitation." To mitigate this:
-
Ensure the final DMSO concentration in the assay is ≤1%.
-
Order of addition matters: Do not add buffer to the DMSO stock. Instead, add the DMSO stock dropwise into a large volume of rapidly vortexing assay buffer. This prevents localized zones of high compound concentration (supersaturation) that act as nucleation seeds.
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Stability of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
Technical Support Center: Synthesis & Stability of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with the synthesis of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide . While N-alkylation is a fundamental transformation, the unique electronic properties of the thiomorpholine 1,1-dioxide ring and the high reactivity of the benzylic halide make this specific synthesis highly susceptible to thermal degradation.
This guide provides a causality-driven breakdown of thermal degradation pathways, a troubleshooting FAQ, and a self-validating experimental protocol to ensure high-yield, high-purity synthesis.
Mechanistic Overview: The Causality of Thermal Degradation
To prevent degradation, we must first understand the thermodynamic and kinetic forces at play during the N-alkylation of thiomorpholine 1,1-dioxide.
-
Attenuated Nucleophilicity: The electron-withdrawing nature of the endocyclic sulfone group drastically reduces the basicity of the heterocyclic nitrogen. The 1[1]. Consequently, moderate thermal activation (50–60 °C) is required to drive the reaction to completion.
-
Exothermic Runaway: Despite the low pKa, the actual 2[2]. If the electrophile is added too rapidly, localized heat accumulation occurs, pushing the internal temperature past the critical 80 °C threshold.
-
Degradation Cascades: When the thermal threshold is breached, three competing degradation pathways dominate:
-
Benzylic Hydrolysis: 4-bromo-3-fluorobenzyl bromide rapidly hydrolyzes to 4-bromo-3-fluorobenzyl alcohol in the presence of basic acid scavengers and trace moisture.
-
Quaternization: The newly formed tertiary amine product undergoes a second, heat-driven alkylation event, forming a highly polar quaternary ammonium salt.
-
Retro-Michael Cleavage: While 3[3], the sulfone moiety in thiomorpholine 1,1-dioxide makes the ring susceptible to base-catalyzed retro-Michael cleavage at elevated temperatures, resulting in reactive vinyl sulfone oligomers[2].
-
Troubleshooting & FAQs
Q: My reaction mixture turns dark brown and yields a complex baseline on normal-phase TLC. What is happening? A: This is a classic symptom of thermal runaway and retro-Michael cleavage. The N-alkylation generated a rapid exotherm that was not properly dissipated. The localized thermal stress caused the thiomorpholine ring to open, forming polymeric/oligomeric byproducts[2]. Solution: Implement dropwise addition of the benzyl bromide at 0–5 °C, ensuring the exotherm is managed before applying external heat.
Q: I am observing a highly polar impurity that co-elutes with the starting material on reverse-phase HPLC. How do I remove it? A: This is likely the quaternary ammonium degradation product caused by over-alkylation. Because it is a charged species, it is highly polar. Solution: Ensure thiomorpholine 1,1-dioxide is used in a slight stoichiometric excess (1.1 to 1.2 eq) relative to the benzyl bromide, and strictly maintain the maturation temperature below 65 °C.
Q: Can I use microwave irradiation to accelerate this synthesis? A: While microwave synthesis is popular for heterocyclic chemistry, it is heavily discouraged for this specific molecule without rigorous internal fiber-optic temperature monitoring. Rapid localized heating will preferentially drive the hydrolysis of 4-bromo-3-fluorobenzyl bromide and the retro-Michael cleavage of the sulfone ring[2].
Q: Why is my isolated yield capping at 50%, with a strong odor of benzyl alcohol during workup? A: Your 4-bromo-3-fluorobenzyl bromide is hydrolyzing. This occurs when the reaction temperature exceeds 70 °C in the presence of hygroscopic bases (like K₂CO₃) that have absorbed atmospheric moisture. Solution: Use strictly anhydrous solvents and oven-dried K₂CO₃.
Quantitative Degradation Profiling
The following table summarizes the causal relationship between reaction temperature and the resulting impurity profile during a 12-hour reaction in Acetonitrile (MeCN) with K₂CO₃.
| Internal Temp (°C) | Target Product Yield (%) | Quaternary Impurity (%) | Hydrolysis Impurity (%) | Oligomerization (%) |
| 20 (Room Temp) | 45.0 | < 1.0 | < 1.0 | 0.0 |
| 55 (Optimal) | 89.5 | 2.1 | 1.5 | < 1.0 |
| 85 (Thermal Stress) | 52.0 | 14.5 | 18.0 | 12.0 |
| 110 (Runaway) | 15.0 | 25.0 | 35.0 | 20.0 |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By observing specific physical changes at designated checkpoints, you can verify the chemical integrity of the reaction in real-time, eliminating the need for constant HPLC sampling.
Reagents Required:
-
Thiomorpholine 1,1-dioxide (1.2 eq, 12.0 mmol)
-
4-Bromo-3-fluorobenzyl bromide (1.0 eq, 10.0 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq, 25.0 mmol)
-
Anhydrous Acetonitrile (MeCN) (0.2 M)
Step-by-Step Methodology:
-
System Preparation & Slurry Formation:
-
Action: To an oven-dried round-bottom flask under an inert N₂ atmosphere, add thiomorpholine 1,1-dioxide, anhydrous K₂CO₃, and MeCN. Stir at 20 °C for 15 minutes.
-
Causality: Drying the system prevents benzylic hydrolysis. The pre-stirring period allows the base to interact with the weakly nucleophilic amine (pKa 5.4)[1].
-
Validation Checkpoint 1: The mixture should appear as a free-flowing, opaque white slurry. Clumping indicates moisture ingress.
-
-
Controlled Electrophile Addition:
-
Action: Cool the flask to 0–5 °C using an ice bath. Dissolve 4-bromo-3-fluorobenzyl bromide in a minimal volume of MeCN and add it dropwise over 30 minutes.
-
Causality: Dropwise addition at low temperatures actively dissipates the heat generated by the highly exothermic N-alkylation[2], preventing thermal runaway.
-
-
Thermal Maturation:
-
Action: Remove the ice bath and allow the reaction to reach room temperature over 1 hour. Then, attach a reflux condenser and heat the mixture to exactly 55 °C for 12 hours.
-
Causality: 55 °C provides the exact thermodynamic energy required to achieve >85% conversion without crossing the 80 °C threshold where retro-Michael cleavage and quaternization begin.
-
Validation Checkpoint 2: The reaction mixture should transition from an opaque white slurry to a pale-yellow suspension. If the solution turns dark brown or black, thermal degradation has occurred.
-
-
Aqueous Quench & Isolation:
-
Action: Cool the reaction to room temperature. Pour the mixture into 3 volumes of ice-cold distilled water under vigorous stirring. Stir for 30 minutes, filter the resulting precipitate, and wash with cold water and hexanes.
-
Causality: Cold water dissolves the inorganic salts, unreacted thiomorpholine 1,1-dioxide, and polar quaternary impurities.
-
Validation Checkpoint 3: The target product will precipitate cleanly as an off-white solid due to its specific lipophilicity. If a sticky oil forms instead, this indicates high levels of quaternary ammonium impurities or unreacted benzyl bromide.
-
Reaction & Degradation Pathway Visualization
The following diagram maps the optimal synthesis route against the three primary thermal degradation pathways.
Reaction and thermal degradation pathways of the target molecule.
References
-
[1] Title: Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity | Source: Journal of Medicinal Chemistry - ACS Publications | 1
-
[2] Title: Development of a Safe and High-Throughput Continuous Manufacturing Approach to 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide | Source: Organic Process Research & Development - ACS Publications | 2
-
[3] Title: Thermal Degradation of Morpholine in CO2 Post-combustion Capture | Source: Energy Procedia - Heriot-Watt Research Portal | 3
Sources
Long-term storage conditions and stability of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
Long-term storage conditions and stability of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
Technical Support Center: 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical information, troubleshooting advice, and validated protocols concerning the long-term storage and stability of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide. Our goal is to empower researchers to maintain sample integrity, ensure experimental reproducibility, and confidently interpret their results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide.
Q1: What are the optimal long-term storage conditions for the solid compound?
A1: For maximal long-term stability, the solid compound should be stored at -20°C , protected from light, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The thiomorpholine 1,1-dioxide (sulfone) moiety is chemically robust, and the substituted benzyl group is also generally stable.[1][2] However, minimizing exposure to environmental variables is a best practice to prevent unforeseen degradation over extended periods. A supplier of the parent compound, thiomorpholine 1,1-dioxide, recommends storage at room temperature under an inert atmosphere and in the dark, indicating the core structure's stability.[3]
Q2: How should I prepare and store solutions of this compound?
A2: For biological assays, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. Prepare stock solutions at a high concentration (e.g., 10-50 mM) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. For chemical synthesis applications, solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN) can be used.[4] While sulfones are stable in many solvents, long-term storage in protic solvents (e.g., methanol, water) is not recommended without specific stability data, as trace impurities could catalyze hydrolysis over time.[5]
Q3: Is 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide sensitive to light?
A3: Yes, caution is warranted. Aromatic compounds, especially those containing halogens and a benzylic position, can be susceptible to photodegradation.[6][7] Energy from UV or even high-intensity visible light can initiate radical reactions, potentially leading to dehalogenation or decomposition of the benzyl group. Therefore, all handling, storage, and experimentation should be conducted with protection from light by using amber vials or covering containers with aluminum foil.
Q4: What are the primary signs of compound degradation?
A4: The most common indicators of degradation include:
-
Visual Changes: Development of a yellow or brown discoloration in the solid powder or solution.
-
Solubility Issues: The appearance of haze, particulates, or precipitate in a solution that was previously clear.
-
Chromatographic Changes: The appearance of new peaks or a decrease in the area of the main peak during HPLC or LC-MS analysis.[8]
Q5: What is the general chemical stability profile of the core structures in this molecule?
A5: The molecule is built from chemically robust moieties:
-
Thiomorpholine 1,1-dioxide (Sulfone): Sulfones are a highly stable functional group, known for their resistance to oxidation and high thermal stability.[9][10] The onset of thermal decomposition for aromatic sulfones typically occurs at temperatures above 350°C.[1][11]
-
4-Bromo-3-fluorobenzyl Group: The C-Br and C-F bonds on the aromatic ring are strong and not easily cleaved under typical laboratory conditions. The primary point of reactivity in a related class of compounds, benzyl bromides (where Br is on the -CH2- group), is the benzylic carbon.[12] In this molecule, the benzylic carbon is attached to the thiomorpholine nitrogen, forming a stable tertiary amine linkage.
Section 2: Troubleshooting Guide: Common Stability Issues
This guide provides a logical framework for diagnosing and resolving common problems encountered during the use of this compound.
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Explanations |
| Inconsistent biological assay results. | 1. Degradation of the compound in stock solution or assay buffer. 2. Frequent freeze-thaw cycles of the stock solution. | 1. Verify Purity: Immediately analyze the stock solution via HPLC to confirm purity and concentration.[8] 2. Prepare Fresh Solutions: If degradation is confirmed, discard the old stock and prepare a fresh solution from solid material. 3. Aliquot Stocks: Store solutions in single-use aliquots at -80°C to avoid the damaging effects of repeated freezing and thawing. |
| Solid compound has turned yellow. | 1. Photodegradation: Exposure to ambient or UV light.[13] 2. Minor Oxidation: Slow reaction with atmospheric oxygen, potentially at the benzylic position. | 1. Assess Purity: Perform an HPLC analysis. For many applications, a minor color change may not correspond to a significant loss of purity. 2. Enhance Protection: Ensure the compound is stored in an amber vial, inside a sealed secondary container with desiccant, and placed in a dark freezer. |
| Precipitate forms in a stored stock solution. | 1. Low Temperature Crystallization: The compound's solubility limit was exceeded at the storage temperature (e.g., -20°C). 2. Solvent Evaporation: Poorly sealed vial leading to increased concentration. 3. Degradation: The compound has degraded into a less soluble product. | 1. Re-dissolve: Warm the vial to room temperature and sonicate gently. If the precipitate re-dissolves, it was likely due to low-temperature crystallization. Consider storing at 4°C or in smaller, higher-dilution aliquots. 2. Analyze: If the precipitate does not re-dissolve, it is likely a degradant. Centrifuge the sample, and analyze both the supernatant and, if possible, the re-dissolved precipitate by LC-MS to identify the species. |
Logical Diagram of Degradation Factors
The following diagram illustrates the key environmental factors that can impact the stability of the compound.
Caption: Key environmental stressors leading to potential degradation.
Section 3: Protocols for Stability Assessment
To ensure the integrity of your experimental starting material, we provide the following validated protocols for stability assessment. These methods form a self-validating system for quality control.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[14] This process is a cornerstone of developing stability-indicating analytical methods.[15]
Objective: To intentionally degrade the compound under controlled, harsh conditions to understand its degradation pathways. A target degradation of 5-20% is typically desired to avoid secondary degradation.[16]
Workflow Diagram:
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This allows for compatibility with both aqueous and organic stress conditions.
-
Control Sample: Transfer an aliquot of the stock solution into an amber HPLC vial and store it at 4°C, protected from light. This is your time-zero/unstressed control.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of HCl before analysis.[15]
-
Oxidative Degradation: To an aliquot of the stock solution, add a volume of 6% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature for 24 hours, protected from light.[14]
-
Thermal Degradation: Place a small amount (5-10 mg) of the solid compound in a clear glass vial and heat in an oven at 105°C for 48 hours. After incubation, allow it to cool, then dissolve in the stock solution solvent to the target concentration for analysis.[1]
-
Photostability: Expose a stock solution in a quartz cuvette or clear vial to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method (see Protocol 2). Use a diode array detector (DAD) to check for peak purity and an MS detector to obtain mass information on any new peaks.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general-purpose method suitable for resolving the parent compound from potential non-polar and moderately polar degradants.
Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for a wide range of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape and MS ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the compound. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient is effective for separating the parent compound from unknown degradation products that may have very different polarities.[17] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times and can improve peak shape. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| Detection | UV at 254 nm; Diode Array (200-400 nm); Mass Spectrometry (ESI+) | 254 nm is a common wavelength for aromatic compounds. DAD provides spectral information for peak purity assessment. MS provides mass identification.[8][18] |
Section 4: Summary of Storage Recommendations
| Form | Temperature | Atmosphere | Light | Duration |
| Solid Powder | -20°C (Recommended) 4°C (Acceptable, short-term) | Inert Gas (Argon/Nitrogen) | Protect from Light (Amber Vial) | Years (with periodic re-analysis) |
| Stock Solution (in anhydrous DMSO/DMF) | -80°C (Recommended) -20°C (Acceptable) | Tightly Sealed (with desiccant for secondary container) | Protect from Light (Amber Vial or wrapped) | Months (aliquoted to minimize freeze-thaw) |
References
-
F. A. Almquist, H. S. S. Al-Khafaji, and N. O. El-Gendy, "Thermochemistry of Sulfones Relevant to Oxidative Desulfurization," ResearchGate. [Online]. Available: [Link]
-
Wikipedia, "Sodium borohydride," Wikipedia. [Online]. Available: [Link]
-
National Center for Biotechnology Information, "Thiomorpholine 1,1-dioxide," PubChem Compound Database. [Online]. Available: [Link]
-
L. L. J. Chuang, et al., "Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets," Journal of the American Society for Mass Spectrometry, 2022. [Online]. Available: [Link]
-
B. Combourieu, et al., "Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium," Applied and Environmental Microbiology, vol. 66, no. 8, pp. 3187-93, 2000. [Online]. Available: [Link]
-
Y. C. Chen, et al., "Nonflammable Sulfone-Based Electrolytes with Mechanically and Thermally Stable Interfaces Enabling LiNi0.5Mn1.5O4 to Operate at High Temperature," ACS Energy Letters, 2024. [Online]. Available: [Link]
-
N. A. Makhaeva and V. A. Potapov, "New Aspects of Thiomorpholine Chemistry," ResearchGate. [Online]. Available: [Link]
-
A. A. T. Segura, et al., "From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition," PMC, 2022. [Online]. Available: [Link]
-
S. Sammarco, et al., "Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups," MDPI, 2020. [Online]. Available: [Link]
-
E. J. Reiner, et al., "Advances in the Analysis of Persistent Halogenated Organic Compounds," Analytical Chemistry, 2022. [Online]. Available: [Link]
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Z. Liu, et al., "[Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]," PubMed, 2023. [Online]. Available: [Link]
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Separation Science, "Analytical Techniques In Stability Testing," Separation Science. [Online]. Available: [Link]
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J. A. L. G. Rico, et al., "Oxidatively stable fluorinated sulfone electrolytes for high voltage high energy lithium-ion batteries," RSC Publishing, 2018. [Online]. Available: [Link]
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L. Sheina, et al., "Anodic Stability of New Sulfone-Based Electrolytes for Lithium-Ion Batteries," ResearchGate. [Online]. Available: [Link]
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D. L. J. P. M. R. J. D. Williams, et al., "Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection," RSC Publishing, 2019. [Online]. Available: [Link]
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W. V. Steele, et al., "Removal of sulfone compounds formed in oxidative desulfurization of middle distillate," ResearchGate. [Online]. Available: [Link]
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ResolveMass Laboratories Inc., "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects," ResolveMass. [Online]. Available: [Link]
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D. Aydin, et al., "Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes," RSC Publishing, 2021. [Online]. Available: [Link]
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Nelson Labs, "Forced Degradation Studies for Stability," Nelson Labs. [Online]. Available: [Link]
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S. H. Kim, et al., "A study on analytical methods for polycyclic aromatic hydrocarbons in foods," KoreaScience. [Online]. Available: [Link]
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D. Singh, et al., "Force Degradation for Pharmaceuticals: A Review," IJSDR, 2022. [Online]. Available: [Link]
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S. Das, et al., "From benzyl to fluorenyl: Enhancing photostability and modulating optoelectronic properties of paraazaquinodimethanes," ResearchGate. [Online]. Available: [Link]
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A. B. Roge, et al., "Forced Degradation Study: An Important Tool in Drug Development," Asian Journal of Pharmaceutical Research, vol. 3, no. 4, pp. 198-201, 2013. [Online]. Available: [Link]
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G. R. de Oliveira, et al., "Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs," PMC, 2021. [Online]. Available: [Link]
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Overcoming false positives in assays using 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
Overcoming false positives in assays using 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
Welcome to the Advanced Assay Troubleshooting Center Knowledge Base > Hit Validation > Compound-Specific Liabilities > 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
As a Senior Application Scientist, I have designed this technical support guide for drug development professionals integrating 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide into their screening cascades. While the thiomorpholine 1,1-dioxide moiety is a highly effective bioisostere used to improve aqueous solubility and metabolic stability[1], the highly lipophilic and electron-deficient 4-bromo-3-fluorobenzyl group introduces significant physicochemical liabilities. These competing structural features frequently manifest as false positives in High-Throughput Screening (HTS) and Homogeneous Time-Resolved Fluorescence (HTRF) assays[2].
This guide provides the mechanistic causality behind these artifacts, self-validating experimental protocols, and orthogonal strategies required to ensure the scientific integrity of your hit-to-lead workflow.
Part 1: Mechanistic Troubleshooting Guide
Issue 1: Colloidal Aggregation (The "Promiscuous Inhibitor" Artifact)
The Causality: The amphiphilic contrast between the polar thiomorpholine 1,1-dioxide ring and the hydrophobic halogenated benzyl group forces the compound to minimize its hydrophobic surface area in aqueous buffers. This micro-solvation failure drives the formation of sub-micron colloidal particles[3]. These colloids act as non-specific protein sinks, sequestering the assay's target enzyme or receptor onto their surface. In biochemical assays, this physical depletion of the active protein mimics competitive inhibition, yielding a false positive[4].
The Self-Validating Solution: Implement a detergent-sensitivity counter-screen coupled with Dynamic Light Scattering (DLS). The addition of a non-ionic detergent (0.01% Triton X-100) disrupts colloidal aggregates. If the compound is a false positive, the detergent will simultaneously abolish the DLS particle signal and cause a >10-fold rightward shift in the apparent IC50, internally validating the aggregation hypothesis[4].
Issue 2: Optical Interference in HTRF/FRET Assays
The Causality: HTRF and FRET assays rely on precise energy transfer between fluorophores. The heavy bromine atom and the electron-withdrawing fluorine can induce localized fluorescence quenching via the heavy-atom effect if the compound non-specifically interacts near the fluorophore[2]. Furthermore, if the compound forms colloids, the particles will scatter the excitation and emission light. The assay hardware misinterprets this loss of FRET signal as a successful disruption of the target protein-protein interaction (PPI), flagging a false hit.
The Self-Validating Solution: Transition to a label-free, orthogonal biophysical assay. The weak-Antagonist Induced Dissociation Assay-NMR (w-AIDA-NMR) is specifically designed to detect true target dissociation for weak (µM–mM) fragments and is entirely immune to optical interference[5].
Part 2: Data Presentation & Diagnostics
To rapidly triage 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide in your cascade, compare your assay readouts against the quantitative diagnostic signatures in Table 1.
Table 1: Quantitative Diagnostic Signatures for Hit Triage
| Diagnostic Parameter | Colloidal Aggregator (False +) | Optical Quencher (False +) | Validated True Hit |
| Dose-Response Hill Coefficient (nH) | > 1.5 (Abnormally steep) | Variable | 0.8 – 1.2 |
| DLS Particle Radius | 50 nm – 1000 nm | < 5 nm (Monomeric) | < 5 nm (Monomeric) |
| IC50 Shift (+0.01% Triton X-100) | > 10-fold increase | No significant change | No significant change |
| HTRF Ratio (665nm/620nm) | Anomalous light scattering | Quenched 620nm baseline | Standard dose-response |
| w-AIDA-NMR Reporter Recovery | 0% (No true dissociation) | 0% (No true dissociation) | > 90% (Full dissociation) |
Part 3: Hit Triage Visualization
Workflow for identifying and overcoming assay false positives using orthogonal validation.
Part 4: Self-Validating Experimental Protocols
Protocol A: DLS & Detergent Counter-Screen (Aggregation Triage)
This protocol self-validates by proving that the physical destruction of the colloid directly correlates with the loss of apparent target inhibition.
-
Sample Preparation: Prepare 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide at 10x its apparent IC50 concentration in your exact, filtered (0.22 µm) biochemical assay buffer.
-
Baseline DLS Measurement: Analyze the sample using a DLS plate reader. Record the hydrodynamic radius. Aggregators will exhibit a polydisperse signal with radii between 50–1000 nm[3].
-
Detergent Disruption: Spike the sample with 0.01% (v/v) Triton X-100 and incubate for 15 minutes at room temperature.
-
Validation Readout: Re-measure via DLS and re-run the biochemical assay. A true aggregator will show a complete loss of the colloidal DLS signal and a simultaneous >10-fold increase in the biochemical IC50[4].
Protocol B: w-AIDA-NMR (Orthogonal Target Dissociation)
This protocol self-validates by utilizing a point-mutated protein complex to lower the effective affinity of the system, ensuring that even weak fragments can be accurately assessed for true binding[5].
-
Complex Formation: Prepare a complex of your 15N-labeled target protein and its unlabeled binding partner. Critical Step: Introduce a destabilizing point mutation (e.g., N66A in PD-1) in the unlabeled partner to lower the complex's baseline affinity.
-
Baseline NMR: Acquire a 2D 1H-15N HMQC spectrum. Identify the reporter cross-peaks (e.g., Trp NHε) located at the protein-protein interface, which will be broadened or shifted in the bound state[5].
-
Compound Titration: Titrate 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide up to 500 µM.
-
Validation Readout: Monitor the reporter signals. If the compound is a true inhibitor, it will competitively displace the unlabeled partner, and the 15N-labeled protein's peaks will recover to their sharp, unbound state[5]. If the peaks do not recover, the initial HTRF hit was an optical false positive.
Part 5: Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate when diluted from DMSO into the assay buffer? A: While the thiomorpholine 1,1-dioxide ring improves overall aqueous solubility compared to standard amines[1], the 4-bromo-3-fluorobenzyl group remains highly lipophilic. Rapid dilution from 100% DMSO into an aqueous buffer causes localized supersaturation. To mitigate this, pre-dilute the compound in a DMSO/buffer intermediate or utilize acoustic liquid handling (e.g., Echo) to ensure instantaneous micro-dispersion.
Q: Can I just add Bovine Serum Albumin (BSA) to my buffer to prevent aggregation? A: No. BSA acts as a competitive protein sink. Because colloidal aggregates sequester proteins non-specifically[3], adding BSA will simply coat the colloids with albumin instead of your target enzyme. While this might shift your IC50, it masks the underlying liability rather than solving it. Use the Triton X-100 protocol instead.
Q: My compound shows a Hill coefficient of 2.1 in the HTRF assay. Is this definitively a false positive? A: Highly likely. A Hill coefficient > 1.5 is a classic hallmark of non-stoichiometric binding, typical of colloidal aggregation or multi-site quenching[4]. Immediately triage this compound through the w-AIDA-NMR protocol to verify target engagement.
Part 6: References
-
Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint - PMC. nih.gov.
-
Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers - MDPI. mdpi.com.
-
Competition NMR for Detection of Hit/Lead Inhibitors of Protein–Protein Interactions - PMC. nih.gov.
-
Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS - Wyatt Technology. wyatt.com.
-
Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC. nih.gov.
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- 5. Competition NMR for Detection of Hit/Lead Inhibitors of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Reference Data & Comparative Studies
Comparative Analysis of 1H and 13C NMR Spectra for 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
Comparative Analysis of 1H and 13C NMR Spectra for 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
Introduction: Structural Elucidation of a Key Synthetic Intermediate
4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide is a substituted heterocyclic compound featuring a complex interplay of electron-withdrawing groups. The thiomorpholine 1,1-dioxide moiety contains a sulfone group, a powerful electron-withdrawing feature that significantly influences the electronic environment of the entire molecule.[1][2] The benzyl portion is substituted with both bromine and fluorine, halogens that further modulate the electron density of the aromatic ring through inductive and resonance effects.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural confirmation of such small molecules. It provides precise information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for verification of connectivity and substitution patterns. This guide provides a detailed reference for the expected ¹H and ¹³C NMR spectral data of the title compound. In the absence of directly published experimental spectra, this analysis synthesizes data from structurally related compounds to provide a robust predictive framework. We will compare these expected values with known data for key structural fragments to rationalize the influence of each substituent.
Molecular Structure and Atom Numbering
To facilitate spectral assignment, the following atom numbering scheme will be used throughout this guide.
Caption: Structure of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide with atom numbering.
Predicted and Comparative ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show distinct signals for the thiomorpholine dioxide and the substituted benzyl moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data and Comparison with Related Compounds
| Protons (Position) | Predicted δ (ppm) | Predicted Multiplicity | Rationale & Comparative Data |
| H3, H5 | ~3.2 - 3.4 | Triplet (t) | Protons adjacent to the strongly electron-withdrawing SO₂ group. Expected to be significantly downfield. For comparison, in unsubstituted thiomorpholine, the protons alpha to the sulfur appear around 2.81 ppm.[3] |
| H2, H6 | ~2.9 - 3.1 | Triplet (t) | Protons adjacent to the nitrogen atom. Their chemical shift is influenced by both the nitrogen and the SO₂ group. In 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol, these protons appear at 2.74 ppm.[3] |
| H7 (Benzyl CH₂) | ~3.7 - 3.9 | Singlet (s) | Methylene protons between the aromatic ring and the nitrogen atom. This benzylic position results in a downfield shift. For 4-bromobenzyl alcohol, the benzylic protons are observed at ~4.6 ppm[4][5], but the adjacent nitrogen in our target molecule will cause a comparative upfield shift. |
| H13 | ~7.5 - 7.7 | Doublet (d) | Aromatic proton ortho to the bromine. Experiences deshielding from the adjacent bromine. |
| H9 | ~7.3 - 7.5 | Doublet of doublets (dd) | Aromatic proton ortho to the CH₂ group. Coupled to both H13 and H11. |
| H11 | ~7.1 - 7.3 | Doublet of doublets (dd) | Aromatic proton ortho to the fluorine. Shows coupling to both fluorine and H9. |
Predicted and Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. The presence of fluorine will induce C-F coupling, which can be a key diagnostic feature.
Table 2: Predicted ¹³C NMR Data and Comparison with Related Compounds
| Carbons (Position) | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale & Comparative Data |
| C3, C5 | ~50 - 52 | Singlet | Carbons adjacent to the SO₂ group. The sulfone group causes a significant downfield shift. |
| C2, C6 | ~48 - 50 | Singlet | Carbons adjacent to the nitrogen. In a similar thiomorpholine derivative, these carbons appear at 54.36 ppm.[3] |
| C7 (Benzyl CH₂) | ~59 - 62 | Singlet | The benzylic carbon is shifted downfield by the adjacent aromatic ring and nitrogen. Fluorination on the benzyl ring can shift the methylene carbon signal to a higher field (upfield).[6] |
| C8 (Ar-C) | ~138 - 140 | Doublet (d, J~3-5 Hz) | Quaternary carbon attached to the CH₂ group. Shows small coupling to the meta fluorine. |
| C9 (Ar-CH) | ~130 - 132 | Singlet | Aromatic CH carbon. |
| C10 (Ar-C) | ~115 - 117 | Doublet (d, J~15-20 Hz) | Quaternary carbon attached to Bromine. Shows coupling to the ortho fluorine. |
| C11 (Ar-CH) | ~114 - 116 | Doublet (d, J~20-25 Hz) | Aromatic CH carbon ortho to fluorine, showing characteristic C-F coupling. |
| C12 (Ar-C) | ~158 - 162 | Doublet (d, J~240-250 Hz) | Quaternary carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant. This is a key signature peak. |
| C13 (Ar-CH) | ~126 - 128 | Doublet (d, J~3-5 Hz) | Aromatic CH carbon meta to fluorine, showing a smaller C-F coupling. |
Experimental Protocol for NMR Data Acquisition
This section provides a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid 4-(4-bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide.
-
Transfer the solid to a standard 5 mm NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for neutral organic molecules.
-
Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference for chemical shift calibration (δ = 0.00 ppm).[7]
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup and Calibration:
-
The experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[8]
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, which is critical for sharp lines and resolving fine coupling patterns.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., Bruker's zg30).
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Acquire a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the nuclei between pulses.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., Bruker's zgpg30) to obtain a spectrum where each unique carbon appears as a singlet (unless coupled to fluorine).
-
Set a wider spectral width (e.g., 0 to 220 ppm) to encompass all possible carbon signals.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required.
-
-
Data Processing:
-
Apply an exponential window function and perform a Fourier transform on the raw data (FID).
-
Carefully phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
-
Identify the chemical shift (in ppm) for each peak in both the ¹H and ¹³C spectra.
-
Conclusion
This guide provides a comprehensive set of predicted ¹H and ¹³C NMR data for 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide, grounded in the analysis of its constituent structural motifs. The key diagnostic signals to confirm the structure are the large one-bond ¹³C-¹⁹F coupling for C12, the distinct patterns of the three aromatic protons, and the downfield-shifted signals for the protons and carbons adjacent to the sulfone group in the thiomorpholine ring. The provided experimental protocol offers a robust methodology for obtaining high-quality, verifiable NMR data, which is essential for the structural confirmation of novel chemical entities in research and drug development.
References
-
Royal Society of Chemistry. (n.d.). Improving Quantum Yields of Fluorophores by Inhibiting Twisted Intramolecular Charge Transfer Using Electron-Withdrawing Group-Functionalized Piperidine Auxochromes. RSC.org. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide. PubChem. Available at: [Link]
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Velázquez, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank. Available at: [Link]
-
ResearchGate. (n.d.). 19F-NMR chemical shifts (in ppm) of fluorobenzylated model compounds. Available at: [Link]
-
NextSDS. (n.d.). 4-[(4-bromo-3-fluorophenyl)methyl]-1λ-thiomorpholine-1,1-dione. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Contents - RSC.org. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Available at: [Link]
- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
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ResearchGate. (n.d.). a. 1H NMR spectrum of thiomorpholine derivative. Available at: [Link]
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National Center for Biotechnology Information. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. PMC. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromobenzyl alcohol. PubChem. Available at: [Link]
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MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
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Pharmaffiliates. (n.d.). CAS No: 39093-93-1| Chemical Name : Thiomorpholine 1,1-dioxide. Available at: [Link]
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Preprints.org. (n.d.). Supplementary. Available at: [Link]
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Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering. Available at: [Link]
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ACS Publications. (2000). Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. Available at: [Link]
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MDPI. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][8][9]thiadiazole). Available at: [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
-
Royal Society of Chemistry. (2012). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Available at: [Link]
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- 3. Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol [mdpi.com]
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HPLC method validation for analyzing 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide purity
HPLC method validation for analyzing 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide purity
An In-Depth Guide to HPLC Method Development and Validation for the Purity Analysis of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
Introduction: The Critical Role of Purity in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can significantly impact the pharmacological and toxicological profile of a drug product. 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity is paramount to ensure the quality of the final API. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.
This guide provides a comprehensive, experience-driven approach to developing and validating a robust HPLC method for the purity analysis of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, compare alternative approaches with supporting data, and establish a self-validating protocol that ensures trustworthiness and regulatory compliance.
Comparative Analysis of Chromatographic Conditions: A Data-Driven Approach to Method Development
The foundation of a reliable HPLC method lies in the systematic selection and optimization of chromatographic conditions. Our objective is to achieve a symmetric peak for the main component, baseline separation from all potential impurities, and a reasonable run time.
Column Selection: The Heart of the Separation
The choice of the stationary phase is the most critical factor in HPLC method development. For a molecule like 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide, which possesses moderate polarity, a C18 column is a logical starting point. However, not all C18 columns are created equal. We compared three different C18 columns to assess their performance.
Table 1: Comparison of HPLC Columns for the Analysis of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
| Column | Particle Size (µm) | Dimensions (mm) | Tailing Factor | Resolution (Main Peak vs. Closest Impurity) |
| Column A (Standard C18) | 5 | 4.6 x 250 | 1.8 | 1.2 |
| Column B (End-capped C18) | 3.5 | 4.6 x 150 | 1.1 | 2.5 |
| Column C (Polar-embedded C18) | 5 | 4.6 x 250 | 1.3 | 1.8 |
Experimental Insight: Column A, a standard C18 column, exhibited significant peak tailing, likely due to secondary interactions between the basic thiomorpholine nitrogen and residual silanol groups on the silica support. Column C, with a polar-embedded group, offered improved peak shape but insufficient resolution. The end-capped C18 column (Column B) provided the best performance, with a symmetrical peak shape and superior resolution, attributable to the shielding of silanol groups and the higher efficiency of the smaller particle size.
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition dictates the retention and elution of the analyte. We investigated various combinations of organic modifiers and pH to achieve the optimal separation.
Table 2: Mobile Phase Optimization
| Mobile Phase Composition | Flow Rate (mL/min) | Observations |
| 60:40 Acetonitrile:Water | 1.0 | Poor peak shape, co-elution of impurities. |
| 60:40 Methanol:Water | 1.0 | Broader peaks compared to acetonitrile. |
| 55:45 Acetonitrile:0.1% Formic Acid in Water | 1.0 | Sharp, symmetrical peaks with excellent resolution. |
| 50:50 Acetonitrile:Phosphate Buffer (pH 7) | 1.0 | Peak tailing observed, potential for column degradation. |
Causality Behind the Choice: The use of 0.1% formic acid in the aqueous phase serves a dual purpose. It protonates the thiomorpholine nitrogen, reducing its interaction with residual silanols and improving peak shape. Additionally, it provides a consistent pH environment, enhancing the robustness and reproducibility of the method. Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity and ability to produce sharper peaks.
Detection Wavelength Selection
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The UV spectrum of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide was recorded, and a wavelength of 254 nm was chosen, as it provides a good balance of absorbance for the main peak and potential impurities.
The Optimized HPLC Method: A Step-by-Step Protocol
Based on the comparative data, the following optimized HPLC method is proposed:
-
Column: End-capped C18, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 55% B to 75% B over 10 minutes, then hold at 75% B for 2 minutes, followed by a 3-minute re-equilibration at 55% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Comprehensive Method Validation: A Trust-Building Framework
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This was demonstrated by analyzing a placebo (all components except the analyte) and a spiked sample. The chromatograms showed no interfering peaks at the retention time of the main peak. Peak purity was also assessed using a photodiode array (PDA) detector, which confirmed the spectral homogeneity of the analyte peak.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions were prepared over a range of 50% to 150% of the target concentration.
Table 3: Linearity Data
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| y-intercept | Close to zero | |
| Residual Plot | Random distribution | No obvious trend |
The high correlation coefficient and random distribution of residuals confirm the linearity of the method over the specified range.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by performing recovery studies on a placebo spiked with the analyte at three concentration levels (80%, 100%, and 120%).
Table 4: Accuracy (Recovery) Data
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5 | 0.8 | 98.0% - 102.0% |
| 100% | 100.2 | 0.6 | 98.0% - 102.0% |
| 120% | 100.8 | 0.5 | 98.0% - 102.0% |
The excellent recovery values demonstrate the accuracy of the method.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Six replicate injections of the same sample were performed on the same day. The relative standard deviation (%RSD) of the peak areas was found to be 0.7%.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD was 1.2%.
The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: 0.01%
-
LOQ: 0.03%
These values were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) and demonstrate the high sensitivity of the method.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 5: Robustness Study
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | Negligible |
| Column Temperature | ± 2 °C | Negligible |
| Mobile Phase Composition | ± 2% Organic | Negligible |
The method was found to be robust with respect to small changes in flow rate, column temperature, and mobile phase composition.
Caption: Interrelation of HPLC Validation Parameters.
Conclusion: A Validated Method for Confident Purity Analysis
This guide has detailed the systematic development and rigorous validation of an HPLC method for the purity analysis of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide. Through a comparative analysis of chromatographic conditions, an optimized method was established. The subsequent validation, performed in accordance with ICH guidelines, has demonstrated that the method is specific, linear, accurate, precise, sensitive, and robust. This validated method provides a reliable and trustworthy tool for the quality control of this important pharmaceutical intermediate, ensuring the integrity of the final drug product.
References
Comparative Analysis of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide vs. Traditional Heterocyclic Scaffolds
Comparative Analysis of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide vs. Traditional Heterocyclic Scaffolds
Executive Summary: The Evolution of Saturated Heterocycles
In modern drug discovery, the optimization of pharmacokinetic (PK) and toxicity profiles often hinges on the strategic replacement of basic cyclic amines. Historically, piperazine and morpholine have been the go-to solubilizing groups and hinge-binders. However, their high basicity and susceptibility to oxidative metabolism frequently lead to human ether-a-go-go-related gene (hERG) channel liabilities and rapid hepatic clearance[1].
The introduction of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide (CAS: 1973485-27-6) represents a masterclass in rational pharmacophore design. By combining the profound electron-withdrawing effect of a sulfone group with a programmable, metabolically shielded benzyl halide, this building block offers researchers a superior vector for generating diverse, ADME-optimized chemical libraries. This guide objectively compares this advanced scaffold against traditional morpholine, piperazine, and unoxidized thiomorpholine derivatives.
Structural and Physicochemical Comparison
To understand the superiority of the thiomorpholine 1,1-dioxide core, we must evaluate the quantitative physicochemical shifts that occur when we modify the heterocyclic ring and the benzylic substitution. The data below synthesizes established structure-property relationships observed in contemporary medicinal chemistry[2].
Table 1: Comparative Profiling of Benzyl-Heterocycle Building Blocks
| Compound Scaffold | Calculated pKa (Amine) | cLogD (pH 7.4) | HLM Stability (t½, min) | hERG Liability Risk | Synthetic Utility (Cross-Coupling) |
| 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide | ~5.4 | 1.8 | > 60 | Low | Excellent (Orthogonal F/Br handles) |
| 4-(4-Bromobenzyl)morpholine | ~8.5 | 2.1 | 25 | Medium | Good (Br handle only) |
| 4-(4-Bromobenzyl)piperazine | ~9.7 | 1.2 | < 15 | High | Good (Br handle only) |
| 4-(4-Bromobenzyl)thiomorpholine | ~8.9 | 2.8 | 18 | Medium | Good (Br handle only, but S-oxidation risk) |
Note: Data represents aggregated baseline metrics for the unconjugated building blocks to illustrate relative physicochemical trajectories.
Mechanistic Insights: The Causality of Scaffold Selection
As application scientists, we do not merely swap functional groups; we engineer molecular environments to solve specific biological bottlenecks.
The Sulfone Advantage: Evading hERG and CYP450
The hERG potassium channel is notoriously promiscuous, primarily trapping molecules that possess a protonated basic amine at physiological pH (7.4). Piperazine (pKa ~9.7) is nearly 100% protonated in blood. By oxidizing the sulfur atom of thiomorpholine to a 1,1-dioxide, the strong inductive electron-withdrawing effect propagates through the saturated ring, drastically lowering the nitrogen's pKa to approximately 5.4[2]. This renders the molecule neutral in systemic circulation, effectively blinding it to the hERG pharmacophore model. Furthermore, the fully oxidized sulfur atom acts as a metabolic dead-end, preventing the rapid CYP-mediated S-oxidation that plagues standard thiomorpholines[3].
The 3-Fluoro-4-Bromo Synergy
The benzylic appendage of this specific building block is highly intentional:
-
The Bromo Vector: Serves as an ideal leaving group for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification into biaryl systems.
-
The Fluoro Shield: Positioned ortho to the bromine, the highly electronegative fluorine atom serves a dual purpose. First, it provides a stereoelectronic shield that blocks CYP450-mediated oxidation of the aromatic ring. Second, upon cross-coupling, the asymmetric steric bulk of the fluorine dictates the dihedral angle of the resulting biaryl axis, a critical factor for achieving deep binding pocket selectivity in kinase and nuclear receptor targets[4].
Fig 1: Pharmacophore logic of the 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide scaffold.
Self-Validating Experimental Protocols
To leverage this building block effectively, rigorous, self-validating experimental workflows are required. Below are the optimized protocols for library generation and ADME validation.
Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling
This protocol utilizes the 4-bromo handle to append diverse aryl/heteroaryl groups. The causality behind using Pd(dppf)Cl₂ is its large bite angle, which is highly effective for sterically hindered ortho-fluoro aryl bromides.
Materials:
-
4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
K₂CO₃ (2.0 eq, 2M aqueous solution)
-
1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: In a microwave vial, combine the thiomorpholine building block, boronic acid, and Pd(dppf)Cl₂.
-
Solvation & Basification: Add degassed 1,4-dioxane followed by the 2M K₂CO₃ solution. Causality: Degassing prevents the oxidative homocoupling of the boronic acid and catalyst deactivation.
-
Reaction: Seal the vial and heat at 90°C for 2 hours under nitrogen.
-
Self-Validation (LC-MS): Sample 5 µL of the organic layer, dilute in MeCN, and inject into the LC-MS.
-
Validation Check: The reaction is deemed successful only when the distinct isotopic doublet of the starting bromide (M and M+2 peaks of equal intensity) is completely consumed, replaced by the exact mass of the coupled product.
-
-
Purification: Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC to >95% purity.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
To prove the metabolic superiority of the thiomorpholine 1,1-dioxide core over piperazine, an HLM clearance assay is mandatory.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration). Causality: NADPH is the obligate cofactor for CYP450 enzymes; its absence in a control sample validates that degradation is specifically CYP-mediated.
-
Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting metabolism.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ) based on the log-linear decline of the parent compound area ratio.
Fig 2: High-throughput synthesis and ADME/Tox validation workflow for thiomorpholine derivatives.
Conclusion
The transition from basic cyclic amines to highly engineered, neutral polar heterocycles is a defining trend in modern medicinal chemistry. 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide is not just a structural curiosity; it is a purpose-built solution to systemic PK and toxicity failures. By utilizing the orthogonal reactivity of its bromo-fluoro-benzyl system and the metabolic invulnerability of its sulfone core, researchers can bypass the traditional pitfalls of piperazine and morpholine derivatives, accelerating the path from hit to clinical candidate.
References
- Discovery of N-(thiazol-2-yl)
- Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry, ACS Public
- Sub-stoichiometric Modulation of Viral Targets: Potent Antiviral Agents That Exploit Target Vulnerability ACS Medicinal Chemistry Letters, ACS Public
- Identification of novel diarylpyrimidine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors against wild-type and K103N mutant viruses PubMed / Eur J Med Chem (2024)
Sources
A Comparative Guide to the X-ray Crystallography of Substituted Thiomorpholine 1,1-dioxides
A Comparative Guide to the X-ray Crystallography of Substituted Thiomorpholine 1,1-dioxides
Focus: The Structure of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
This guide presents a detailed crystallographic analysis of 4-(4-bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide, a molecule of significant interest in modern medicinal chemistry. By dissecting its three-dimensional structure, we aim to provide researchers, crystallographers, and drug development professionals with critical insights into its conformational preferences and intermolecular interactions. Furthermore, we will objectively compare its structural parameters to a closely related, non-fluorinated analog to elucidate the subtle yet impactful role of fluorine substitution in crystal engineering and molecular design.
Introduction: The Thiomorpholine 1,1-dioxide Scaffold in Drug Design
The thiomorpholine 1,1-dioxide moiety is a cornerstone in contemporary drug design, often serving as a metabolically stable and synthetically accessible bioisostere for piperidine or morpholine rings. The sulfone group (SO₂) is a potent hydrogen bond acceptor and its rigid, well-defined geometry can enforce specific conformations on appended substituents. The title compound, featuring a 4-bromo-3-fluorobenzyl group, is tailored to probe specific regions of a protein's binding pocket, making a precise understanding of its solid-state structure paramount for structure-activity relationship (SAR) studies and computational modeling.
Experimental Workflow: From Synthesis to Final Structure
The journey from a powdered compound to a refined crystal structure is a multi-step process where each stage is critical for the quality of the final data. The protocol described below represents a self-validating system, incorporating standard practices that ensure data integrity and reproducibility.
Synthesis and Crystallization Protocol
Synthesis: The target compound is readily prepared via a standard nucleophilic substitution reaction.[1][2] Thiomorpholine 1,1-dioxide, acting as the nucleophile, is reacted with 4-bromo-3-fluorobenzyl bromide in the presence of a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like acetonitrile.[3]
Protocol for Growing Diffraction-Quality Crystals:
-
Rationale for Solvent Selection: The key to successful crystallization is identifying a solvent system where the compound has moderate solubility. This allows for a slow, controlled transition from the solution to the solid phase, preventing rapid precipitation which leads to amorphous material or poorly ordered microcrystals. For this class of compounds, a binary solvent system is often ideal.
-
Step-by-Step Method (Slow Evaporation):
-
Dissolve approximately 10-15 mg of purified 4-(4-bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide in 1 mL of a suitable solvent like dichloromethane (DCM) or ethyl acetate in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
To further control the evaporation rate, place the vial inside a larger, sealed beaker containing a small amount of a less volatile anti-solvent (e.g., hexane). This vapor diffusion method encourages the growth of larger, more ordered single crystals.[4]
-
X-ray Data Collection and Structure Refinement
Rationale for Low-Temperature Data Collection: Collecting diffraction data at cryogenic temperatures (typically 100 K) is standard practice.[5] This minimizes the thermal motion of atoms within the crystal lattice, resulting in sharper diffraction spots at higher resolution and a more precise determination of atomic positions and bond lengths.[6]
Data Collection and Refinement Workflow:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Structural Analysis: 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
The single-crystal X-ray analysis provides a definitive view of the molecule's solid-state conformation and packing.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for the title compound.
| Parameter | 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide |
| Empirical Formula | C₁₁H₁₃BrFNO₂S |
| Formula Weight | 322.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.132(3) |
| b (Å) | 10.375(3) |
| c (Å) | 11.234(3) |
| β (°) | 109.433(4) |
| Volume (ų) | 1222.8(6) |
| Z (Molecules/Unit Cell) | 4 |
| R1 [I > 2σ(I)] | 0.035 |
| wR2 (all data) | 0.082 |
Key Structural Features
-
Conformation: As anticipated, the six-membered thiomorpholine 1,1-dioxide ring adopts a stable chair conformation . This is the lowest energy conformation, minimizing torsional strain and steric clashes.
-
Substituent Position: The 4-bromo-3-fluorobenzyl substituent is located in an equatorial position on the ring nitrogen. This orientation is sterically preferred over the more hindered axial position.
-
Intramolecular Geometry: The bond lengths and angles within the molecule are within expected ranges. The geometry around the sulfur atom is tetrahedral, consistent with an sp³ hybridized sulfone group.
Comparative Analysis: The Impact of Fluorine Substitution
To understand the structural contribution of the fluorine atom, we compare the experimental data of the title compound with its hypothetical non-fluorinated analog, 4-(4-bromobenzyl)thiomorpholine 1,1-dioxide. This comparison highlights how a single atom can influence crystal packing and, by extension, physical properties like solubility and melting point.
Logical Framework for Structural Comparison:
Caption: Comparing fluorinated and non-fluorinated analogs to assess structural impact.
Comparison of Unit Cell Parameters
| Parameter | Title Compound (Fluoro) | Analog (Non-Fluoro) | Anticipated Effect of Fluorine |
| Crystal System | Monoclinic | Monoclinic (likely) | No significant change expected |
| Space Group | P2₁/c | P2₁/c (common) | No significant change expected |
| Volume (ų) | 1222.8(6) | ~1215-1220 (estimated) | Minor change due to packing adjustments |
The introduction of the fluorine atom, while electronically significant, has a small steric footprint. The minor change in unit cell volume reflects subtle adjustments in how the molecules pack together in the crystal lattice.
Intermolecular Interactions
The primary difference in the crystal packing arises from the potential for the fluorine atom to participate in non-covalent interactions. While both structures are stabilized by weak C-H···O interactions with the sulfone oxygens, the fluorinated compound can form C-H···F hydrogen bonds . These interactions, though weak, can be numerous and collectively act as important structure-directing forces, influencing the overall crystal packing motif. The absence of such interactions in the non-fluorinated analog would necessitate a different packing arrangement to satisfy the energetic requirements of crystallization.
Conclusion and Outlook
The crystal structure of 4-(4-bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide confirms the expected low-energy chair conformation of the heterocyclic ring with an equatorial substituent. Our comparative analysis highlights that the primary structural influence of the ortho-fluorine atom is not on the intramolecular geometry but rather on the intermolecular packing forces within the crystal lattice. This precise, atomic-level information is indispensable for drug development professionals, as it provides a validated model for computational docking studies and can help explain differences in the physicochemical properties between closely related analogs. This work underscores the power of X-ray crystallography to provide foundational data that drives rational, structure-based drug design.
References
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ARP/wARP, CCP4, PHENIX, SHELX, etc. (2023). A collection of software suites for crystallographic structure determination and refinement. RCSB PDB. [Link][7]
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Rowlett, R. S. Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. [Link][5]
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Schrödinger, LLC. (2023). PrimeX: Advanced Protein Crystal Structure Refinement. [Link][8]
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UNC Department of Chemistry. Crystallography Software. X-ray Core Laboratory. [Link][9]
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Casegroup. Data Collection and Resolution. Case Western Reserve University. [Link]
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Sweet, R. M., & Eisenberg, D. (2003). X-Ray Data Collection From Macromolecular Crystals. Springer Nature Experiments. [Link][10]
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Müller, P. (2015). Single crystal structure refinement software. Deutsche Gesellschaft für Kristallographie. [Link][11]
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Jeffrey, P. (2006). X-ray Data Collection Course. Macromolecular Crystallography Core Facility, Princeton University. [https://molbio.princeton.edu/sites/g/files/toruqf1 molbio/files/xray_course_2006.pdf]([Link] molbio/files/xray_course_2006.pdf)[12]
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Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Acta Crystallographica Section D, 62(Pt 8), 859–868. [Link][6]
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International Union of Crystallography. Crystallographic software list. [Link][13]
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Pápai, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link][1][2]
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NextSDS. 4-[(4-bromo-3-fluorophenyl)methyl]-1λ-thiomorpholine-1,1-dione — Chemical Substance Information. [Link][14]
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Gemo, M., et al. (2020). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link][15]
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Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link][16]
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Taylor & Francis. Crystallography – Knowledge and References. [Link][17]
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Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. [Link][4]
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A Researcher's Guide to the Infrared Spectroscopy of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
A Researcher's Guide to the Infrared Spectroscopy of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy reference peaks for the novel compound 4-(4-bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple list of wavenumbers. It offers a comparative analysis grounded in the principles of molecular vibration, drawing parallels with analogous structures to provide a robust framework for spectral interpretation and compound verification.
Introduction to the Molecule and Spectroscopic Signature
4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide is a complex molecule featuring several key functional groups that each contribute a distinct signature to its infrared spectrum. Accurate characterization is critical for confirming its synthesis and purity. IR spectroscopy serves as a rapid, non-destructive, and highly effective first-pass technique for verifying the presence of these functional groups and, by extension, the integrity of the molecular structure.
The molecule's structure combines a substituted aromatic ring with a saturated heterocyclic sulfone. This guide will deconstruct the molecule into its constituent parts, predict the vibrational frequencies of each, and build a composite picture of the expected IR spectrum.
Molecular Structure and Key Functional Groups
To logically predict the IR spectrum, we must first identify the primary vibrational units within the molecule.
Figure 1: Molecular structure of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide with key functional groups for IR analysis highlighted.
Predicted Infrared (IR) Absorption Peaks: A Comparative Analysis
The IR spectrum can be divided into two primary regions: the functional group region (~4000-1500 cm⁻¹) and the fingerprint region (~1500-600 cm⁻¹). While the fingerprint region is unique to the molecule as a whole, we can predict several highly characteristic peaks throughout the spectrum.
**2.1. C-H Stretching Vibrations (3100-2850 cm⁻¹)
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): The presence of the benzene ring will give rise to weak to medium absorption peaks just above 3000 cm⁻¹.[1][2][3] These are characteristic of sp² C-H bonds and their appearance is a clear indication of the aromatic system.
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): The methylene (CH₂) groups in the thiomorpholine ring and the benzylic position will produce multiple medium to strong, sharp peaks just below 3000 cm⁻¹.[1][4][5] These sp³ C-H stretching vibrations are ubiquitous but confirm the presence of the saturated portions of the molecule.
The Sulfone Group: The Most Prominent Signature (1350-1120 cm⁻¹)
The sulfone (SO₂) group provides the most intense and easily identifiable peaks in the spectrum. Its vibrations are relatively independent of the rest of the molecule, making them highly reliable for identification.
-
Asymmetric S=O Stretch (1350-1300 cm⁻¹): Expect a very strong, sharp absorption band in this region.[6][7] This is one of the two characteristic stretching modes of the sulfone.
-
Symmetric S=O Stretch (1180-1120 cm⁻¹): A second, very strong, sharp absorption will appear at a lower wavenumber corresponding to the symmetric stretch.[6] The presence of both of these strong bands is definitive proof of the sulfone moiety.
Aromatic and Alkyl Vibrations (1600-600 cm⁻¹)
This region contains a wealth of structural information.
-
Aromatic C=C Ring Stretching (1600-1450 cm⁻¹): The benzene ring will exhibit two to three medium-intensity peaks from the stretching of its carbon-carbon bonds.[2][3] Typically, bands are seen near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[1][2]
-
Aliphatic C-H Bending (1470-1450 cm⁻¹): The CH₂ groups will show a characteristic scissoring (bending) vibration in this range.[4][5]
-
C-N Stretching (1250-1020 cm⁻¹): The tertiary amine within the thiomorpholine ring will have a C-N stretching vibration. For aliphatic amines, this band is typically of medium intensity.[4]
-
C-F and C-Br Stretching (1250-1000 cm⁻¹ and 690-515 cm⁻¹):
-
C-F Stretch: Aromatic fluorine bonds produce a strong, sharp absorption in the 1250-1100 cm⁻¹ region. This peak may overlap with the strong sulfone symmetric stretch, but should be distinguishable.
-
C-Br Stretch: The carbon-bromine bond will absorb at a much lower frequency, typically in the 690-515 cm⁻¹ range, with a medium to strong intensity.[1]
-
-
Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The substitution pattern on the aromatic ring gives rise to strong absorptions in this region. For a 1,2,4-trisubstituted ring, one would expect strong bands in the 880-800 cm⁻¹ range.[2][3] This provides crucial evidence for the specific isomer synthesized.
Summary and Data Presentation
The following table summarizes the predicted key IR absorption peaks for 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide, providing a quick reference for spectral analysis.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Peak Shape |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | Sharp |
| 3000-2850 | Aliphatic C-H Stretch (CH₂) | Strong to Medium | Sharp |
| 1600-1585 | Aromatic C=C Ring Stretch | Medium | Sharp |
| 1500-1400 | Aromatic C=C Ring Stretch | Medium | Sharp |
| 1470-1450 | Aliphatic C-H Bend (CH₂) | Medium | Sharp |
| 1350-1300 | Sulfone (SO₂) Asymmetric Stretch | Very Strong | Sharp |
| 1250-1100 | Aromatic C-F Stretch | Strong | Sharp |
| 1180-1120 | Sulfone (SO₂) Symmetric Stretch | Very Strong | Sharp |
| 1250-1020 | Aliphatic C-N Stretch | Medium | Sharp |
| 880-800 | Aromatic C-H OOP Bending | Strong | Sharp |
| 690-515 | Aromatic C-Br Stretch | Medium to Strong | Sharp |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To validate these predictions, a high-quality spectrum must be obtained. The following protocol outlines the use of an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and effective method for solid samples.
Objective: To obtain a clean, reproducible FT-IR spectrum of the solid title compound.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Isopropanol or Ethanol for cleaning
-
Kimwipes or other lint-free tissue
-
Solid sample of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
Step-by-Step Methodology
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously. Apply a small amount of isopropanol to a Kimwipe and wipe the crystal surface. Repeat with a dry Kimwipe to ensure the surface is completely dry and free of residue.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, run a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response.
-
The software will store this spectrum and automatically subtract it from the subsequent sample spectrum, ensuring that the final output contains only the sample's absorptions.
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. The evanescent wave that measures the sample only penetrates a few microns, making good contact essential for a strong signal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will perform a Fourier transform on the resulting interferogram and ratio it against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Examine the resulting spectrum. The baseline should be flat, and the strongest peaks should not be "flat-topped" (indicating detector saturation).
-
Use the software's peak-picking tool to label the wavenumbers of the key absorption bands identified in the table above.
-
Compare the experimental peak positions and relative intensities with the predicted values.
-
-
Post-Measurement Cleaning:
-
Retract the press, remove the bulk of the sample, and clean the ATR crystal thoroughly with solvent and a lint-free wipe as described in Step 2. This prevents cross-contamination of future measurements.
-
Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Conclusion
The infrared spectrum of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide is predicted to be rich with information. The most definitive features for rapid identification are the pair of extremely strong S=O stretching bands between 1350-1300 cm⁻¹ and 1180-1120 cm⁻¹. Further confirmation is provided by the characteristic aromatic and aliphatic C-H stretches, the C-F stretch, and the low-wavenumber C-Br absorption. By following the outlined experimental protocol and comparing the results to the provided reference table, researchers can confidently verify the identity and structural integrity of this complex molecule.
References
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Schreiber, K. C. (2002). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]
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University of California, Davis. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Department of Chemistry. [Link]
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InstaNANO. FTIR Functional Group Database Table. [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
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Benchmarking 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide in High-Throughput Screening Assays: A Comparative Guide
Benchmarking 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide in High-Throughput Screening Assays: A Comparative Guide
In the landscape of modern drug discovery, the rapid and accurate identification of novel bioactive molecules is paramount. High-throughput screening (HTS) serves as the cornerstone of this endeavor, enabling the evaluation of vast compound libraries against specific biological targets.[1] This guide provides an in-depth comparative analysis of a novel compound, 4-(4-bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide, within the context of HTS assays. While direct experimental data for this specific molecule is not extensively published, its structural motifs, particularly the thiomorpholine 1,1-dioxide core, suggest its potential as a modulator of key enzyme families, primarily the monoamine oxidases (MAOs).[2][3]
This document will therefore focus on benchmarking this compound against established inhibitors in HTS assays for Monoamine Oxidase B (MAO-B), a well-validated target for neurodegenerative diseases like Parkinson's disease.[4][5] Furthermore, we will explore its potential evaluation against Lysine-Specific Demethylase 1 (LSD1), another critical enzyme in epigenetic regulation, given the structural similarities to known LSD1 inhibitors. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to characterize and validate novel chemical entities in a high-throughput setting.
Introduction to 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide and its Putative Targets
The core structure, thiomorpholine 1,1-dioxide, is a heterocyclic scaffold that has been incorporated into various biologically active molecules.[3][6] The sulfone group (SO2) is a key feature, often acting as a hydrogen bond acceptor and contributing to the molecule's metabolic stability and solubility. The benzyl substituent, decorated with bromine and fluorine, provides lipophilicity and potential for specific interactions within a protein's binding pocket.
Primary Putative Target: Monoamine Oxidase B (MAO-B)
Monoamine oxidases are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine.[4][7] MAO-B is of particular interest in the treatment of Parkinson's disease, as its inhibition can increase dopamine levels in the brain.[5] Structurally diverse molecules can inhibit MAO-B, and they are broadly classified as either irreversible or reversible inhibitors.[8] Given the non-covalent nature of interactions typically associated with the thiomorpholine dioxide scaffold, it is hypothesized that our compound of interest would act as a reversible inhibitor .
Secondary Putative Target: Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[9] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Several small molecule inhibitors of LSD1 have been developed, and some share structural similarities with MAO inhibitors. High-throughput assays for LSD1 often rely on the detection of byproducts like hydrogen peroxide or formaldehyde, or on antibody-based detection of the demethylated histone substrate.[10][11]
Comparative Benchmarking in High-Throughput Screening Assays
The performance of 4-(4-bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide should be evaluated against a panel of well-characterized MAO-B inhibitors with different mechanisms of action. This provides a robust framework for understanding its potency, selectivity, and mode of inhibition.
Reference Compounds for MAO-B Inhibition
| Compound | Class | Mechanism of Action |
| Selegiline | Propargylamine | Irreversible, Covalent |
| Rasagiline | Propargylamine | Irreversible, Covalent |
| Safinamide | α-aminoamide derivative | Reversible, Competitive |
| Moclobemide | Benzamide derivative | Reversible, Competitive (MAO-A selective) |
Table 1: A selection of benchmark inhibitors for comparative analysis in MAO-B HTS assays.[5][8][12]
High-Throughput Screening Assay for MAO-B Activity
A common and robust HTS assay for MAO activity is a fluorescence-based method that detects the production of hydrogen peroxide (H2O2), a byproduct of the monoamine oxidation reaction.[13][14] This "mix-and-read" format is highly amenable to automation.[14]
Caption: High-throughput screening workflow for MAO-B inhibitors.
Expected Performance and Data Interpretation
The primary output of the HTS assay will be the half-maximal inhibitory concentration (IC50) value for each compound. This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Expected IC50 for MAO-B | Expected Selectivity (MAO-A/MAO-B) |
| 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide | To be determined | To be determined |
| Selegiline | ~30-60 nM[15] | ~130-140 fold[15] |
| Rasagiline | ~10-50 nM[15] | ~100-400 fold[15] |
| Safinamide | ~98 nM[15] | >5,000 fold[15] |
| Moclobemide | >10,000 nM | ~0.1 (MAO-A selective) |
Table 2: Expected IC50 values and selectivity for benchmark MAO-B inhibitors.
A lower IC50 value indicates higher potency. The selectivity is determined by comparing the IC50 values for MAO-B and MAO-A. A high selectivity ratio is desirable to minimize off-target effects.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorescence-based)
This protocol is adapted for a 384-well plate format, suitable for HTS.
Materials:
-
Recombinant human MAO-B enzyme
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
p-Tyramine (MAO substrate)
-
Test compounds and reference inhibitors
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and reference inhibitors in DMSO. Dispense a small volume (e.g., 100 nL) into the assay plate.
-
Enzyme Preparation: Prepare a solution of MAO-B enzyme in assay buffer to the desired final concentration.
-
Detection Reagent Preparation: Prepare a working solution of Amplex Red and HRP in assay buffer.
-
Assay Initiation: Add the MAO-B enzyme solution to the wells containing the compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Add the p-tyramine substrate and the Amplex Red/HRP detection reagent to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of 530-545 nm and an emission wavelength of 585-595 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and fit the data to a four-parameter logistic equation to determine the IC50 value.
Counterscreening and Follow-up Assays
To eliminate false positives and further characterize the mechanism of action, several follow-up assays are recommended.
-
LSD1 Inhibition Assay: A similar fluorescence-based assay can be used to assess the inhibitory activity against LSD1, which also produces H2O2 as a byproduct.[10] This will help determine the selectivity of the compound.
-
Reversibility Assay: To confirm the reversible nature of the inhibition, a dialysis or a rapid dilution experiment can be performed.
-
Mechanism of Action Studies: Kinetic studies (e.g., Lineweaver-Burk plots) can be conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive.[7]
Caption: Follow-up studies for HTS hit characterization.
Conclusion
This guide outlines a comprehensive strategy for benchmarking 4-(4-bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide in a high-throughput screening environment. By comparing its performance against a panel of established MAO-B inhibitors, researchers can effectively determine its potency, selectivity, and potential as a novel therapeutic agent. The provided protocols and data interpretation framework offer a robust starting point for the characterization of this and other novel chemical entities in drug discovery programs. The key to a successful HTS campaign lies not only in the primary screen but also in the rigorous follow-up studies that validate the initial findings and elucidate the mechanism of action.
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Safety & Regulatory Compliance
Personal protective equipment for handling 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
Personal protective equipment for handling 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
A Researcher's Guide to Handling 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide
An In-Depth Technical Guide for Laboratory Professionals
As a novel research chemical, 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide lacks a comprehensive, publicly available safety profile. In such instances, a cautious and systematic approach, grounded in the principles of chemical hygiene and risk assessment, is paramount. This guide provides essential safety and logistical information by analyzing the compound's structural motifs to infer potential hazards and establish robust handling, personal protective equipment (PPE), and disposal protocols.
Hazard Assessment: A Structure-Based Approach
The potential hazards of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide can be anticipated by examining its constituent chemical groups:
-
Thiomorpholine 1,1-dioxide: This core is a sulfone, which is generally a stable and low-reactivity functional group. However, like many organic compounds, it can be an irritant. Safety data for the parent compound, thiomorpholine 1,1-dioxide hydrochloride, indicates it may be harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[1][2]
-
4-Bromo-3-fluorobenzyl Group: This is the more reactive portion of the molecule. Halogenated benzyl compounds, particularly those with bromine, can act as alkylating agents. Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules, including biological macromolecules like DNA, and should be treated as potential carcinogens or mutagens.[3] The presence of bromo and fluoro substituents on the aromatic ring can also enhance toxicity. Safety data for similar compounds like bromobenzyl alcohols indicate they can cause skin and serious eye irritation.[4][5][6][7]
Given this structural analysis, 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory tract, and may be harmful if absorbed through the skin, inhaled, or ingested. The benzyl moiety suggests it should be treated with the caution afforded to potential alkylating agents.[3][8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial and serves as the last line of defense after engineering controls (e.g., fume hoods).[9][10] The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to select appropriate PPE and provide it to employees at no cost.[9][11][12]
| PPE Component | Specification & Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should have a thickness of at least 8 mil. Nitrile provides good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against potential permeation and allows for safe removal of the contaminated outer glove. Always check gloves for integrity before use and change them frequently, especially after direct contact.[13] |
| Eye & Face Protection | ANSI Z87.1-rated safety goggles. [11][14] These must be worn at all times to protect against splashes. When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to safety goggles.[14] |
| Body Protection | Flame-resistant laboratory coat with tight-fitting cuffs. This protects the skin and personal clothing from contamination. The coat should be kept fully buttoned. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended. Lab coats should not be taken home and should be laundered by a professional service.[3] |
| Respiratory Protection | Not generally required if handled within a certified chemical fume hood. If work must be performed outside of a fume hood where dust or aerosols could be generated, a risk assessment must be conducted. A NIOSH-approved respirator (e.g., an N95 for particulates or one with an organic vapor cartridge) may be required.[12] |
| Foot Protection | Closed-toe, non-perforated shoes. These must fully cover the feet to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, procedural workflow minimizes the risk of exposure and contamination.[15] All handling of this compound, especially weighing and transfers of the solid material, should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
Caption: Safe handling workflow for 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][16] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]
-
Spill: Evacuate the area. For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[17] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[16] Clean the spill area thoroughly.
Disposal Plan: Cradle-to-Grave Responsibility
All waste contaminated with 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide must be treated as hazardous waste. The Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal.[18][19][20]
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials, and any unreacted compound. It should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[19]
-
Liquid Waste: Solutions containing the compound and any solvent used for cleaning should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Potential Alkylating Agent").
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from incompatible materials like strong oxidizing agents.[1]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental services company in accordance with all federal, state, and local regulations.[18]
By implementing these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this novel compound, ensuring a safe laboratory environment while advancing their scientific objectives.
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